

Application Note: Synthesis of NH₂-PEG₂-C₂-Boc

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Compound of Interest

Compound Name: NH₂-PEG₂-C₂-Boc

Cat. No.: B605458

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Introduction

NH₂-PEG₂-C₂-Boc, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a valuable heterobifunctional linker commonly utilized in the fields of bioconjugation and pharmaceutical development.^{[1][2][3]} Its structure incorporates a free primary amine, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a carbamate-protected primary amine (Boc group). This configuration allows for the selective and sequential conjugation of different molecules. The PEG spacer enhances solubility and biocompatibility, while the acid-labile Boc protecting group enables controlled deprotection to reveal a second primary amine for further modification.^{[4][5]} This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).^{[1][3][6][7]}

This document provides a detailed protocol for the synthesis of **NH₂-PEG₂-C₂-Boc** through the selective mono-Boc protection of the corresponding diamine precursor.

Chemical Information

Compound Name	NH2-PEG2-C2-Boc
Synonyms	tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, Boc-NH-PEG2-C2-NH2
CAS Number	153086-78-3[8]
Molecular Formula	C11H24N2O4[8]
Molecular Weight	248.32 g/mol [6]
Appearance	Colorless to yellow oil/liquid[9]

Experimental Protocol: Mono-Boc Protection of 2,2'-(Ethylenedioxy)bis(ethylamine)

This protocol details the selective mono-Boc protection of 2,2'-(ethylenedioxy)bis(ethylamine) using di-tert-butyl dicarbonate ((Boc)₂O) with in-situ generation of one equivalent of HCl from chlorotrimethylsilane (Me₃SiCl) to protonate one amine group, thus favoring mono-protection. [10]

Materials

Reagent	Formula	MW (g/mol)	Supplier
2,2'-(Ethylenedioxy)bis(ethylamine)	C ₆ H ₁₆ N ₂ O ₂	148.20	Sigma-Aldrich, etc.
Di-tert-butyl dicarbonate ((Boc) ₂ O)	C ₁₀ H ₁₈ O ₅	218.25	Sigma-Aldrich, etc.
Chlorotrimethylsilane (Me ₃ SiCl)	C ₃ H ₉ ClSi	108.64	Sigma-Aldrich, etc.
Anhydrous Methanol (MeOH)	CH ₄ O	32.04	Sigma-Aldrich, etc.
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Sigma-Aldrich, etc.
Sodium Hydroxide (NaOH)	NaOH	40.00	Sigma-Aldrich, etc.
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Na ₂ SO ₄	142.04	Sigma-Aldrich, etc.
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	Sigma-Aldrich, etc.
Water (deionized)	H ₂ O	18.02	---

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Rotary evaporator
- Separatory funnel

- Standard laboratory glassware
- Silica gel for column chromatography

Procedure

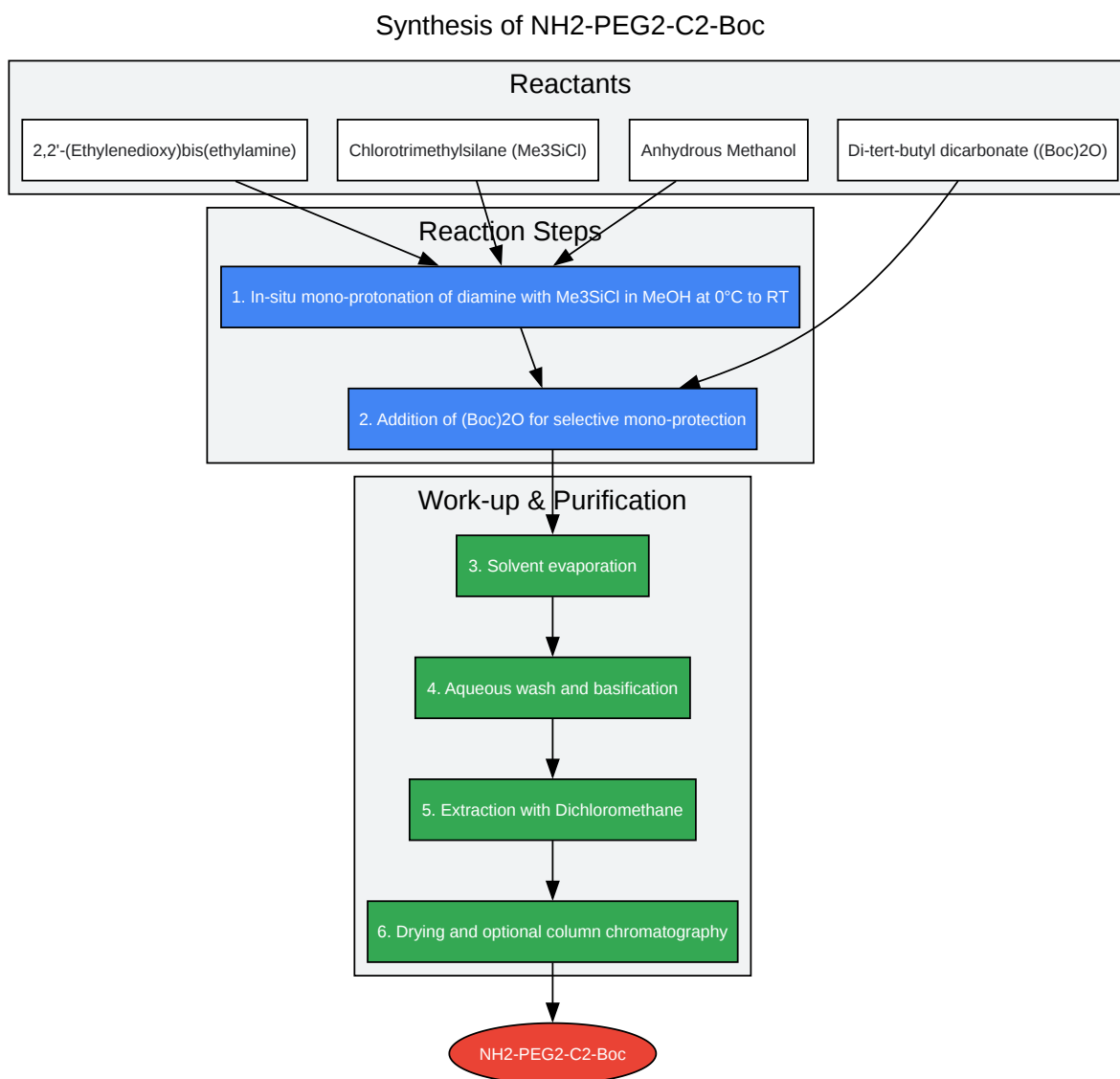
- Reaction Setup:
 - To a round-bottom flask containing anhydrous methanol (e.g., 100 mL for a 10 g scale reaction) and equipped with a magnetic stir bar, add 2,2'-(ethylenedioxy)bis(ethylamine) (1.0 eq).
 - Cool the solution to 0 °C in an ice bath.
- In-situ Amine Protonation:
 - Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. A white precipitate of the amine hydrochloride salt may form.[\[10\]](#)
- Boc Protection:
 - To the mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol.
 - Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
 - Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected by-product.[\[10\]](#)
 - Adjust the pH of the aqueous layer to >12 by the addition of a 2M NaOH solution.

- Extract the product from the basic aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers.
- Purification:
 - Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product as an oil.
 - If necessary, the product can be further purified by silica gel column chromatography using a gradient of dichloromethane and methanol.

Expected Yield and Purity

Parameter	Value	Reference
Typical Yield	65-95%	[10]
Purity	>95% (after chromatography)	Commercially available purity

Synthesis Workflow



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Caption: Workflow for the synthesis of **NH₂-PEG2-C2-Boc**.

Deprotection Protocol

The Boc group can be readily removed under acidic conditions to yield the free diamine.

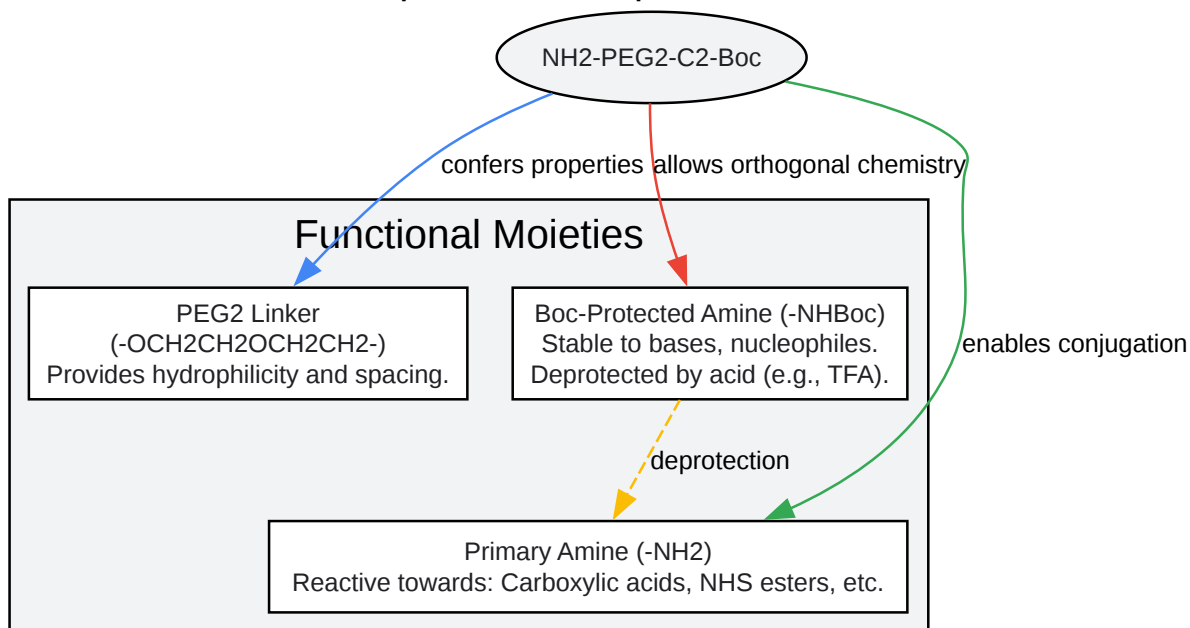
Materials

- **NH₂-PEG2-C2-Boc**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Sodium hydroxide (NaOH) solution

Procedure

- Dissolve the Boc-protected compound in dichloromethane.
- Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.[\[10\]](#)
- Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
- Dissolve the residue in water and basify with a NaOH solution to obtain the free diamine, 2,2'-(ethylenedioxy)bis(ethylamine).

Logical Relationship of Functional Groups

Functional Group Relationship in NH₂-PEG₂-C₂-Boc

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Caption: Functional groups of **NH₂-PEG₂-C₂-Boc** and their roles.

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